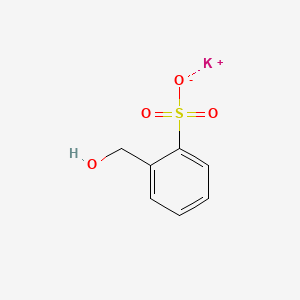

Potassium hydroxymethylbenzenesulfonate

Description

Potassium hydroxymethylbenzenesulfonate is a benzenesulfonate derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the aromatic ring, paired with a sulfonate (-SO₃⁻) group neutralized by a potassium counterion. These compounds are typically utilized in pharmaceuticals, biochemical assays, and industrial processes due to their solubility, stability, and reactivity .

Properties

CAS No. |

84878-40-0 |

|---|---|

Molecular Formula |

C7H7KO4S |

Molecular Weight |

226.29 g/mol |

IUPAC Name |

potassium;2-(hydroxymethyl)benzenesulfonate |

InChI |

InChI=1S/C7H8O4S.K/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |

InChI Key |

QEKLWNXYICEHQO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydroxymethylbenzenesulfonate can be synthesized through the sulfonation of hydroxymethylbenzene (toluene) followed by neutralization with potassium hydroxide. The general steps are as follows:

Sulfonation: Hydroxymethylbenzene is reacted with sulfuric acid to form hydroxymethylbenzenesulfonic acid.

Neutralization: The resulting hydroxymethylbenzenesulfonic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where hydroxymethylbenzene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in large neutralization tanks with controlled addition of potassium hydroxide to ensure complete reaction and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium hydroxymethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form hydroxymethylbenzene.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxymethylbenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Surfactants and Detergents

Potassium hydroxymethylbenzenesulfonate is primarily used as a surfactant in the formulation of detergents. Its properties enhance the cleaning efficacy of products by reducing surface tension, allowing better wetting and spreading on surfaces. This application is particularly significant in:

- Household Cleaning Products : Used in formulations for laundry detergents, dishwashing liquids, and surface cleaners.

- Industrial Cleaning Agents : Effective in formulations for metal cleaning and deinking agents in paper production.

Agricultural Applications

In agriculture, this compound serves as an emulsifier in pesticide formulations. Its ability to stabilize emulsions enhances the effectiveness of active ingredients in pesticides, leading to improved application efficiency and reduced environmental impact.

Case Study : A study demonstrated that incorporating this compound into pesticide emulsions significantly improved the stability and efficacy of the formulations under various environmental conditions .

Pharmaceutical Industry

The compound is also utilized in the pharmaceutical industry as a component in drug formulations. It can enhance solubility and bioavailability of certain drugs, particularly those that are poorly soluble in water.

Case Study : Research indicated that this compound improved the dissolution rates of specific pharmaceutical compounds, leading to enhanced therapeutic effects .

Cosmetic Formulations

In cosmetics, this compound functions as a surfactant and emulsifier, contributing to the stability and texture of creams, lotions, and shampoos. Its mildness makes it suitable for sensitive skin formulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Surfactants | Household and industrial cleaners | Enhanced cleaning efficacy |

| Agriculture | Pesticide emulsifier | Improved stability and effectiveness |

| Pharmaceuticals | Drug formulation | Increased solubility and bioavailability |

| Cosmetics | Emulsifier in creams and lotions | Stability and mildness for sensitive skin |

Mechanism of Action

The mechanism of action of potassium hydroxymethylbenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH levels in biochemical reactions. It can also interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares potassium hydroxymethylbenzenesulfonate (inferred properties) with four analogous potassium benzenesulfonates documented in the evidence:

Potassium Guaiacolsulfonate (Potassium Hydroxymethoxybenzenesulfonate Hemihydrate)

- Substituents : Hydroxymethoxy (-OCH₂OH) group at the ortho or para position.

- CAS : 78247-49-1 .

- Applications : Pharmaceutical excipient or active metabolite (e.g., expectorants). Its hemihydrate form enhances stability under storage .

Potassium 2,5-Dihydroxybenzenesulfonate

- Substituents : Two hydroxyl (-OH) groups at positions 2 and 5.

- Molecular Formula : C₆H₅KO₅S; Molecular Weight : 228.26 g/mol; CAS : 52218-36-5 .

- Physical Properties :

- Melting Point: >300°C (decomposes).

- Solubility: Highly soluble in polar solvents (water, DMSO).

- Applications: Biochemical assays due to its redox activity and hydrogen-bonding capacity (3 H-bond donors, 5 acceptors) .

Potassium Dodecylbenzenesulfonate

- Substituents : Dodecyl (C₁₂H₂₅) alkyl chain attached to the benzene ring.

- CAS : 27177-77-1; EC Number : 248-296-2 .

- Applications : Surfactant in detergents and emulsifiers. The long alkyl chain confers amphiphilicity, enabling micelle formation.

Potassium 3-(Phenylsulfonyl)benzenesulfonate

- Substituents : Phenylsulfonyl (-SO₂C₆H₅) group at position 3.

- Synonyms: Diphenylsulfone-3-sulfonic acid potassium salt .

- Applications : Intermediate in organic synthesis, particularly for sulfonation reactions. The electron-withdrawing sulfonyl group enhances electrophilic substitution reactivity .

Comparative Data Table

Key Research Findings and Trends

Substituent Effects on Solubility :

- Hydrophilic groups (e.g., -OH in dihydroxy derivatives) enhance water solubility, critical for pharmaceutical formulations .

- Bulky hydrophobic groups (e.g., dodecyl) reduce aqueous solubility but improve surfactant properties .

Thermal Stability :

- Compounds with multiple polar groups (e.g., dihydroxybenzenesulfonates) exhibit high thermal stability (>300°C), suitable for high-temperature processes .

Reactivity :

- Electron-withdrawing substituents (e.g., sulfonyl groups) increase electrophilic reactivity, enabling use in synthetic chemistry .

Safety Profiles :

- Most potassium benzenesulfonates are low-toxicity but may cause irritation upon prolonged exposure .

Biological Activity

Potassium hydroxymethylbenzenesulfonate (PHBS) is a sulfonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of PHBS, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

PHBS is characterized by its hydroxymethyl and sulfonate functional groups attached to a benzene ring. Its molecular formula is CHOS, and it is soluble in water, making it suitable for various biological applications.

Mechanisms of Biological Activity

- Enzyme Interaction : PHBS has been shown to interact with various enzymes, influencing their activity. For instance, it acts as an inhibitor of certain hydrolases, which can affect metabolic pathways in microorganisms and potentially in higher organisms as well .

- Antimicrobial Properties : Research indicates that PHBS exhibits antimicrobial activity against a range of pathogens. It has been tested for its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at certain concentrations .

- Cellular Effects : In vitro studies have demonstrated that PHBS can induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways associated with cell survival and proliferation, particularly through the activation of caspase cascades .

Research Findings and Case Studies

Several studies have investigated the biological activities of PHBS:

- Antimicrobial Activity : A study conducted by researchers at a university laboratory found that PHBS had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial potential .

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, PHBS was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with PHBS at concentrations above 50 µM led to a significant decrease in cell viability, attributed to apoptosis induction via mitochondrial pathways .

- Inflammatory Response Modulation : Another research effort focused on the anti-inflammatory properties of PHBS. It was found that PHBS reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in inflammatory diseases .

Data Tables

The following table summarizes key findings from various studies on the biological activity of PHBS:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for potassium hydroxymethylbenzenesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer:

- Use nucleophilic substitution or sulfonation reactions under controlled pH and temperature. For example, sulfonation of benzyl alcohol derivatives with sulfonic acid agents in aqueous alkaline conditions (e.g., KOH) can yield the potassium salt.

- Monitor reaction progress via HPLC or TLC to optimize stoichiometric ratios and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity .

- Characterize intermediates with FT-IR (to confirm sulfonate group formation at ~1030 cm⁻¹) and elemental analysis (to verify K⁺ content).

Q. How can researchers determine the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer:

- Conduct accelerated stability studies using ICH guidelines:

- Expose samples to 40°C/75% RH (humidity) for 6 months.

- Analyze degradation products via LC-MS and quantify residual active compound with UV-Vis spectroscopy (λ_max ~260 nm for aromatic sulfonates).

- Compare results with pharmacopeial standards (e.g., USP monographs for potassium salts) to validate stability thresholds .

Q. What methodologies are recommended for assessing the compound’s biological activity in vitro?

- Methodological Answer:

- Use enzyme inhibition assays (e.g., for kinases or phosphatases) with spectrophotometric detection. For example:

- Prepare enzyme solutions in phosphate buffer (pH 7.4) and incubate with varying compound concentrations.

- Measure activity via NADH/NAD+ coupled assays or fluorogenic substrates .

- Validate dose-response curves using nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic properties of this compound across studies?

- Methodological Answer:

- Perform systematic literature reviews (PRISMA framework) to identify variables causing discrepancies (e.g., solvent polarity, counterion effects).

- Replicate conflicting experiments under standardized conditions (e.g., DMSO/water co-solvent systems ) and characterize catalytic efficiency via kinetic isotope effect (KIE) studies or DFT calculations .

- Use meta-analysis to statistically integrate data from heterogeneous studies .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism in inflammatory disease models?

- Methodological Answer:

- Employ transcriptomic profiling (RNA-seq) on treated cell lines (e.g., macrophages) to identify differentially expressed genes (e.g., TNF-α, IL-6 pathways).

- Validate findings with siRNA knockdown or CRISPR-Cas9 targeting candidate genes.

- Correlate in vitro results with in vivo murine models (e.g., LPS-induced inflammation) using ELISA for cytokine quantification .

Q. How should researchers design experiments to evaluate the compound’s toxicity profile while addressing conflicting ecotoxicology data?

- Methodological Answer:

- Apply OECD Test Guidelines 203 (fish acute toxicity) and 211 (daphnia reproduction) with this compound at environmentally relevant concentrations.

- Use high-content screening (HCS) in human hepatocytes (e.g., HepG2) to assess cytotoxicity and mitochondrial dysfunction.

- Resolve contradictions by analyzing bioavailability differences (e.g., speciation in hard vs. soft water) via ICP-MS for K⁺ dissociation monitoring .

Q. What computational strategies improve the prediction of the compound’s reactivity in complex reaction environments?

- Methodological Answer:

- Utilize density functional theory (DFT) to model sulfonate group interactions with electrophiles/nucleophiles.

- Cross-validate predictions with Reaxys/REAXYS_BIOCATALYSIS databases to identify analogous reaction pathways.

- Simulate solvent effects using COSMO-RS or MD simulations (e.g., GROMACS) to refine activation energy estimates .

Q. How can researchers optimize data collection strategies for rare or contradictory physicochemical properties of this compound?

- Methodological Answer:

- Combine multi-technique validation :

- Measure solubility in buffered solutions (pH 1.2–7.4) using shake-flask method with UV quantification.

- Cross-check thermal stability via DSC-TGA and XRPD to detect polymorphic transitions.

- Aggregate data into open-access repositories (e.g., PubChem) with metadata on experimental conditions to mitigate reporting bias .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.